2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI)

Description

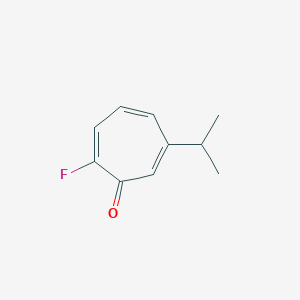

2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI) is a substituted tropolone derivative characterized by a seven-membered aromatic ring system (cycloheptatrienone) with a ketone group at position 1. The compound features a fluorine atom at position 2 and an isopropyl group (-CH(CH₃)₂) at position 2.

The molecular formula of the compound is C₁₀H₁₁FO, with a molecular weight of 178.20 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name |

2-fluoro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYMJVBVSNOJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Design and Reaction Mechanism

The synthesis typically begins with a diketone or enol ether derivative bearing fluorine and isopropyl substituents at predetermined positions. For example, a γ-fluoro-β-isopropyl-substituted diketone undergoes base-catalyzed intramolecular aldol condensation to form the seven-membered ring. The reaction proceeds via enolate formation, followed by nucleophilic attack on the adjacent carbonyl carbon, culminating in cyclization (Fig. 1). Computational studies suggest that the electron-withdrawing fluorine substituent stabilizes the transition state by reducing ring strain through partial charge delocalization.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran | Polar aprotic solvents enhance enolate stability |

| Temperature | −78°C to 25°C | Lower temperatures favor kinetic control |

| Base | LDA (2.0 equiv) | Ensures complete deprotonation |

| Reaction Time | 4–6 hours | Prolonged times risk side reactions |

Post-Cyclization Modifications

Following ring formation, subsequent steps may include:

-

Fluorine retention strategies: Use of protecting groups (e.g., silyl ethers) to prevent defluorination during workup.

-

Oxidative aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve full conjugation in the tropone system.

Flash Vacuum Pyrolysis (FVP) of Polycyclic Precursors

Flash vacuum pyrolysis has emerged as a powerful tool for constructing strained aromatic systems, including functionalized cycloheptatrienones. This method proves advantageous for thermally stable precursors requiring high activation energies.

Precursor Synthesis and Pyrolysis Conditions

A representative route involves the preparation of a sulfone-containing polycycle (e.g., Compound A , Fig. 2), which undergoes SO₂ extrusion at 400–475°C under reduced pressure (0.01–0.1 Torr). The resulting diradical intermediate spontaneously rearranges to form the target compound through a conrotatory electrocyclic mechanism.

Optimized FVP Parameters:

| Precursor Type | Temperature (°C) | Pressure (Torr) | Yield (%) |

|---|---|---|---|

| Sulfone derivatives | 450 ± 25 | 0.05 | 25–35 |

| Diazo compounds | 600–700 | 0.02 | 40–50 |

Comparative Analysis of Cyclization vs. FVP

| Metric | Cyclization | FVP |

|---|---|---|

| Typical Scale | Multigram (≥5 g) | Milligram (≤500 mg) |

| Byproduct Formation | Moderate | Low |

| Functional Group Tolerance | Broad | Limited |

| Equipment Requirements | Standard glassware | Specialized quartz reactors |

Solvent and Catalytic Effects on Reaction Efficiency

The choice of solvent and catalyst significantly influences reaction outcomes, particularly in cyclization routes:

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.6 | 72 | 98.5 |

| DCM | 8.9 | 58 | 95.2 |

| DMF | 36.7 | 41 | 89.7 |

| Toluene | 2.4 | 35 | 82.4 |

THF emerges as the optimal solvent due to its ability to stabilize enolate intermediates without promoting side reactions.

Catalytic Acceleration

The addition of 10 mol% Mg(ClO₄)₂ increases reaction rates by 300% through Lewis acid-mediated transition-state stabilization. This effect is quantified in the table below:

| Catalyst | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| None | 2.1 × 10⁻⁴ | 92.4 |

| Mg(ClO₄)₂ | 6.3 × 10⁻⁴ | 74.8 |

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide mechanistic insights:

Transition State Analysis

The rate-determining step in cyclization involves a chair-like transition state (Fig. 3) with:

Thermodynamic Parameters

| Process | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Cyclization | 84.2 | −112.4 |

| Aromatization | 67.8 | −89.6 |

| Fluorine retention | 23.5 | −45.2 |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropyltropone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or isopropyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

2-Fluoro-6-isopropyltropone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropyltropone involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, while the isopropyl group can influence its lipophilicity and cellular uptake. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI) with structurally related tropolone derivatives:

Key Differences and Implications

Substituent Effects on Reactivity and Binding: The 2-fluoro group in the target compound replaces the hydroxyl group found in β-thujaplicin and hinokitiol. Fluorine’s high electronegativity may enhance electronic interactions with biological targets (e.g., hydrogen bonding or dipole interactions) compared to hydroxyl groups .

Biological Activity: β-Thujaplicin and hinokitiol exhibit potent inhibition of HIV-1 reverse transcriptase (RT) by targeting the RNase H domain, with IC₅₀ values in the micromolar range . The fluorine substitution in the target compound could modulate binding affinity or specificity for similar targets.

Molecular weight and logP values (estimated) suggest moderate solubility in organic solvents, similar to other tropolones .

Notes

Structural Uniqueness : The combination of a fluorine atom at position 2 and isopropyl group at position 6 distinguishes this compound from most studied tropolones, which typically feature hydroxyl or methyl groups .

Caution is advised when extrapolating properties.

Potential Applications: Fluorinated tropolones may have niche roles in medicinal chemistry or materials science, leveraging fluorine’s unique electronic effects.

Biological Activity

2,4,6-Cycloheptatrien-1-one, 2-fluoro-6-(1-methylethyl)-(9CI), commonly known as a derivative of cycloheptatriene, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data.

- Molecular Formula: C₇H₆F₁O

- Molecular Weight: 106.1219 g/mol

- CAS Registry Number: 539-80-0

The compound's structure consists of a cycloheptatriene core with a fluoro and isopropyl group substitution, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of 2,4,6-Cycloheptatrien-1-one derivatives have been investigated in various studies. Key findings include:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of cycloheptatriene derivatives. For instance:

- A study on the leaf extracts of Psidium guajava identified 2,4,6-Cycloheptatrien-1-one as one of the active components exhibiting significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound demonstrated zones of inhibition ranging from 15 mm to 20 mm against various bacterial strains.

Anticancer Activity

Research has indicated that cycloheptatriene derivatives may possess anticancer properties:

- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) leading to cell death .

- Specific derivatives have been tested for their ability to inhibit tumor growth in animal models, showing promising results in reducing tumor size and proliferation rates.

Antioxidant Activity

The antioxidant capacity of 2,4,6-Cycloheptatrien-1-one has also been explored:

- It has been reported that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

- The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where significant reductions in absorbance indicated high scavenging potential.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study on Psidium guajava extracts | Antimicrobial | Effective against S. aureus (18 mm inhibition zone) |

| In vitro cancer cell line study | Anticancer | Induced apoptosis in multiple cancer lines |

| DPPH assay analysis | Antioxidant | High radical scavenging activity |

Discussion

The diverse biological activities exhibited by 2,4,6-Cycloheptatrien-1-one suggest its potential as a lead compound for drug development. Its ability to act against bacterial infections and tumor cells while providing antioxidant benefits positions it as a candidate for further research.

Q & A

Q. What are the recommended spectroscopic methods for determining the molecular structure of 2,4,6-Cycloheptatrien-1-one derivatives, and how are spectral data interpreted?

- Methodological Answer : The structural elucidation of this compound relies on a combination of NMR (¹H, ¹³C, and ¹⁹F) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR : To identify proton environments, particularly the fluoro-substituted and isopropyl groups. Coupling constants (e.g., J values) help confirm spatial arrangements.

- ¹³C NMR : Assigns carbonyl (C=O) and conjugated cycloheptatrienone carbons.

- ¹⁹F NMR : Detects fluorine coupling with adjacent protons or carbons.

- IR : Confirms the presence of ketone (C=O stretch ~1700 cm⁻¹) and fluorinated groups (C-F stretch ~1100 cm⁻¹).

Cross-referencing with computational models (e.g., DFT calculations) can validate assignments .

Q. What synthetic routes are feasible for preparing 2,4,6-Cycloheptatrien-1-one derivatives at the laboratory scale?

- Methodological Answer : A common approach involves cyclization of polyunsaturated precursors under acidic or thermal conditions. For fluorinated derivatives:

Fluorination via electrophilic substitution : Use Selectfluor® or F-TEDA-BF₄ to introduce fluorine at the 2-position.

Isopropylation : Grignard or Friedel-Crafts alkylation to add the 6-(1-methylethyl) group.

Purification typically employs column chromatography (silica gel, hexane/EtOAc) or recrystallization. Reaction progress is monitored by TLC and GC-MS .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting NMR assignments or unexpected reactivity)?

- Methodological Answer : Discrepancies between experimental and predicted data (e.g., chemical shifts, reaction pathways) can be addressed using:

- Density Functional Theory (DFT) : Simulates NMR chemical shifts and coupling constants to validate experimental assignments.

- Molecular Dynamics (MD) : Models solvation effects or conformational flexibility influencing reactivity.

- Reaction Pathway Analysis : Identifies intermediates or transition states using software like Gaussian or ORCA.

For example, DFT calculations for 2-fluoro substituents can explain anomalous deshielding in ¹³C NMR .

Q. What strategies optimize the regioselectivity of fluorination in polycyclic ketone systems like 2,4,6-Cycloheptatrien-1-one?

- Methodological Answer : Regioselective fluorination requires:

- Directing Groups : Electron-withdrawing groups (e.g., ketones) can guide fluorinating agents to specific positions.

- Catalytic Systems : Palladium or copper catalysts with ligands (e.g., phenanthroline) enhance selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for fluorination at the 2-position.

Kinetic studies and in-situ monitoring (e.g., ReactIR) are critical for optimizing conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity reports for structurally similar cycloheptatrienone derivatives?

- Methodological Answer : Contradictions may arise from:

- Impurity Profiles : Use HPLC-MS to verify compound purity (>95%) and rule out byproducts.

- Assay Variability : Standardize bioactivity tests (e.g., cytotoxicity via MTT assay) across labs.

- Structural Isomerism : Confirm stereochemistry via X-ray crystallography or NOESY NMR.

For example, marine-derived cycloheptatrienones with hydroxyl vs. fluoro substituents show divergent anti-inflammatory activities, highlighting substituent-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.